1,3-Benzodioxole-5-carboxylic acid, also known as piperonylic acid, is an aromatic carboxylic acid with the molecular formula and a molecular weight of approximately 166.13 g/mol. It is characterized by a benzodioxole structure, which contributes to its unique chemical properties and potential applications in various fields such as pharmaceuticals and organic synthesis. The compound is classified under several categories including aromatic carboxylic acids and heterocyclic compounds, reflecting its structural complexity and functional versatility.
The synthesis of 1,3-benzodioxole-5-carboxylic acid can be achieved through various methods:
The molecular structure of 1,3-benzodioxole-5-carboxylic acid features a dioxole ring fused to a benzene ring with a carboxylic acid group at the 5-position. The InChIKey for this compound is VDVJGIYXDVPQLP-UHFFFAOYSA-N, which can be used for database searches.
OC(=O)C1=CC2=C(OCO2)C=C1The compound's structure allows for various interactions with biological systems, making it significant in medicinal chemistry.
These reactions typically require careful control of conditions such as temperature, solvent choice, and reaction time to achieve desired yields and selectivity.
The mechanism of action for 1,3-benzodioxole-5-carboxylic acid involves its interaction with biological targets at the molecular level. It may act as:
Studies suggest that its structural features contribute to its ability to interact with various biological macromolecules, influencing physiological processes.
Relevant data includes thermodynamic properties such as enthalpy and Gibbs free energy values which provide insights into its stability and reactivity.
1,3-Benzodioxole-5-carboxylic acid has several scientific uses:
Its unique structural characteristics make it a valuable compound in both academic research and industrial applications.
CAS No.: 19746-33-9
CAS No.: 60-24-2
CAS No.: 152885-09-1
CAS No.:
CAS No.: 62037-81-4
CAS No.: